molecular formula C10H8N2O2S B13155458 2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13155458
M. Wt: 220.25 g/mol
InChI Key: AMXVRXWKALMZCA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid ( 1343984-27-9) is a high-purity heterocyclic compound offered for scientific research and development. This chemical serves as a valuable building block in medicinal chemistry and materials science, particularly for the synthesis of more complex molecules featuring pyrimidine and thiophene motifs . The molecular structure integrates a pyrimidine ring, a key pharmacophore in many pharmaceuticals, with a thiophene moiety, a sulfur-containing heterocycle known for its aromaticity and prevalence in agrochemicals and drugs . The carboxylic acid functional group provides a versatile handle for further derivatization, such as amide coupling or esterification reactions, making this compound a useful intermediate for creating targeted libraries in drug discovery projects. The compound has a molecular formula of C 10 H 8 N 2 O 2 S and a molecular weight of 220.25 g/mol . Its structure can be represented by the SMILES notation O=C(C1=NC(CC2=CC=CS2)=NC=C1)O . Analogs and derivatives of thiophene-containing pyrimidines have been investigated in scientific research for various biological activities, highlighting the relevance of this structural class in early-stage discovery . Please note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c13-10(14)8-3-4-11-9(12-8)6-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)

InChI Key

AMXVRXWKALMZCA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NC=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Thiophenecarboxylic Acid

A foundational intermediate is 2-thiophenecarboxylic acid, which can be synthesized via a multi-step process starting from thiophene:

Step Reagents/Conditions Description Yield/Notes
1 Thiophene, halohydrocarbon, hydrobromic acid, pyridine perbromide hydrobromide Bromination of thiophene at 2-position to form 2-bromothiophene Efficient bromination at -10 to 0 °C
2 Diethyl malonate, sodium or magnesium, toluene, 2-bromothiophene Formation of 2-(2-thiophene) diethyl malonate via nucleophilic substitution Yields ~88-94%, reaction at 90-120 °C
3 Alcoholic solvent, alkali, acid reflux Saponification and decarboxylation of diethyl malonate derivative to yield 2-thiophenecarboxylic acid High purity, recrystallization performed

This method is well-documented for its simplicity and high yield, producing 2-thiophenecarboxylic acid suitable for further transformations.

Construction of the Pyrimidine Core

Pyrimidine Ring Formation

The pyrimidine ring in 2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid is typically synthesized by cyclization reactions involving amidines and β-dicarbonyl compounds or related precursors. The carboxylic acid group at the 4-position is introduced either by direct functionalization or through precursor substitution.

Specific Preparation Method for this compound

While direct literature on this exact compound is limited, analogous preparation methods can be extrapolated from related compounds such as 6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid and 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid.

Synthetic Route Summary

Step Reaction Reagents/Conditions Notes
1 Synthesis of 2-thiophenecarboxylic acid Bromination, malonate alkylation, saponification (see section 2) High yield, pure intermediate
2 Formation of pyrimidine intermediate Cyclization of amidines and β-dicarbonyls or condensation with 2-aminopyrimidine Controlled temperature 60–80 °C
3 Introduction of thiophen-2-ylmethyl group Nucleophilic substitution or cross-coupling with 2-thiophenemethyl halide or boronic acid derivatives Catalysts like Pd(0) complexes used
4 Carboxylation at 4-position if not pre-installed Oxidation or hydrolysis steps Final purification by crystallization

Analytical Data and Characterization

Typical characterization techniques for intermediates and final product include:

  • [^1H NMR Spectroscopy](pplx://action/followup): Signals corresponding to thiophene protons (~δ 6.6–6.9 ppm), pyrimidine protons, and methylene group of the thiophen-2-ylmethyl substituent
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight (~calculated 220–230 g/mol depending on substitution)
  • Melting Point and Purity: Recrystallization yields sharp melting points indicative of high purity
  • X-ray Crystallography: Where available, confirms molecular structure and substitution pattern.

Summary Table of Preparation Methods

Compound Key Starting Materials Reaction Type Conditions Yield (%) Reference
2-Thiophenecarboxylic acid Thiophene, diethyl malonate, sodium/magnesium Bromination, alkylation, saponification 90–120 °C, reflux, alkaline hydrolysis 88–94
This compound (analogous) 2-Thiophenecarboxaldehyde, 2-aminopyrimidine Condensation, cross-coupling 60–80 °C, Pd catalyst Not explicitly reported
6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid Pyrimidine precursor, thiophene boronic acid Suzuki-Miyaura coupling Pd catalyst, organic solvent Moderate to high

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid has a variety of applications in scientific research, including its use as a building block for synthesizing complex heterocyclic compounds, and in the development of organic semiconductors. It is also studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, and is investigated as a potential drug candidate for various diseases due to its pharmacological properties.

Scientific Research Applications
this compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry:

  • Chemistry It serves as a fundamental building block in the creation of complex heterocyclic compounds.
  • Biology The compound is under investigation for its potential antimicrobial, anticancer, and anti-inflammatory properties. For example, N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have demonstrated antibacterial activity against ESBL-producing E. coli strains .
  • Medicine Due to its pharmacological properties, it's being explored as a potential drug candidate for various diseases. Pyrimidine derivatives, in general, have shown anti-inflammatory effects by suppressing COX-2 activity .
  • Industry It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Reactions
Specific reagents and conditions can lead to the formation of different major products when using this compound:

  • Oxidation Oxidation reactions can result in the formation of sulfoxides or sulfones.
  • Reduction Reduction processes can produce dihydropyrimidines.
  • Substitution Depending on the specific reagents and conditions, various substituted derivatives can be formed.

Additional pyrimidine applications

  • Cosmetic polymers, including synthetic and semi-synthetic types, are utilized to create products with unique thermal and chemo-sensitive properties, and are used in nanoparticles for fragrance delivery and to improve the bioactivity of nutrients on the skin .
  • 2,4-diaryl pyrimidine derivatives are designed and evaluated as selective EGFR L858R/T790M inhibitors, with potential as drug candidates for lung cancer .
  • Thieno[2,3-d]pyrimidine derivatives, particularly with an amino group at the 4th position, exhibit cytotoxic activity against breast cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting gene expression and protein synthesis . These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Structural Analogs with Sulfur-Containing Substituents

Compounds with sulfur-based substituents on the pyrimidine ring demonstrate varied reactivity and biological activity:

Compound Name Substituent Key Properties/Applications References
2-(Methylthio)pyrimidine-4-carboxylic acid -SCH₃ at C2 Intermediate in covalent inhibitor synthesis; used to generate acrylamide surrogates ().
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid -SCH₃ at C2, -Br at C5 Bromine enhances electrophilicity; potential halogen bonding in drug design ().
2-(Phenylthio)pyrimidine-4-carboxylic acid -SPh at C2 Larger aromatic group increases steric hindrance; impacts solubility and target selectivity ().

Key Findings :

  • Electronic Effects: Methylthio (-SCH₃) groups act as electron donors, stabilizing intermediates in nucleophilic substitution reactions ().
  • Steric Influence : Bulky substituents like phenylthio (-SPh) reduce reaction yields in cross-coupling reactions compared to smaller groups ().

Thiophene-Containing Pyrimidine Derivatives

Thiophene integration is associated with enhanced antimicrobial and anticancer activity:

Compound Name Structure Biological Activity References
Thieno[2,3-d]pyrimidine-4-carboxylic acid amides Fused thiophene-pyrimidine core Antimicrobial activity against clinical strains (e.g., S. aureus, E. coli) via TrmD inhibition ().
2-(2'-Pyridyl)pyrimidine-4-carboxylic acid (CppH) Pyridyl at C2 instead of thiophene Used in cytotoxic Ru(II) complexes targeting cervical cancer cells ().

Key Findings :

  • Antimicrobial vs. Anticancer Activity: Thiophene-pyrimidine hybrids (e.g., thieno[2,3-d]pyrimidine-4-carboxylic acid amides) show broader-spectrum antimicrobial activity, whereas pyridyl analogs like CppH are tailored for anticancer metal complexes ( vs. 3).
  • Coordination Chemistry : The carboxylic acid group in CppH facilitates binding to Ru(II), forming stable complexes with DNA-intercalating dipyridophenazine ligands ().

Carboxylic Acid Derivatives with Variable Substituents

Substituents at the pyrimidine C2 position modulate physicochemical properties:

Compound Name Substituent Solubility & Reactivity Applications References
2-(Propoxymethyl)pyrimidine-4-carboxylic acid -OCH₂CH₂CH₃ at C2 Increased hydrophobicity; limited commercial availability (). Lab-scale synthesis intermediates.
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid -NH₂ at C5, -SCH₃ at C2 Amino group enhances hydrogen bonding; used in industrial settings (). Pharmaceutical intermediates.

Key Findings :

  • Hydrophobicity : Alkyl ether substituents (e.g., propoxymethyl) reduce aqueous solubility, complicating formulation ().
  • Hydrogen Bonding: Amino groups at C5 improve crystallinity and stability, advantageous for storage ().

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Melting Point (°C) Biological Target
2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid* ~250.3 1.8 N/A Hypothesized: DNA/protein binding
2-(Methylthio)pyrimidine-4-carboxylic acid 170.2 1.2 >200 Covalent enzyme inhibitors
CppH (2-(2'-Pyridyl)pyrimidine-4-carboxylic acid) 201.2 0.9 245–247 Ru(II) complexes for anticancer

*Estimated values based on structural analogs.

Biological Activity

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H9N3O2SC_{10}H_{9}N_{3}O_{2}S, with a molecular weight of approximately 223.26 g/mol. The compound features a pyrimidine ring substituted with a thiophenylmethyl group and a carboxylic acid moiety, contributing to its diverse biological interactions.

PropertyValue
Molecular FormulaC10H9N3O2S
Molecular Weight223.26 g/mol
IUPAC NameThis compound
StructureStructure

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess significant antibacterial properties. For instance, research on related thiophene derivatives has demonstrated their effectiveness against various strains of bacteria, including extended-spectrum beta-lactamase (ESBL) producing Escherichia coli . These findings suggest that the compound may exhibit similar antimicrobial activity through mechanisms involving inhibition of bacterial enzymes.

Anticancer Potential

The compound's structural characteristics position it as a candidate for anticancer drug development. SAR studies have shown that modifications in the pyrimidine and thiophene rings can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds related to this compound have been investigated for their ability to inhibit NAPE-PLD, an enzyme implicated in lipid signaling pathways. The optimization of these compounds has resulted in enhanced potency, with some showing IC50 values significantly lower than existing inhibitors .

Study 1: Antibacterial Efficacy

In vitro studies evaluating the antibacterial efficacy of thiophene derivatives revealed that certain analogues exhibited potent activity against ESBL-producing strains of E. coli. The best-performing compounds demonstrated effective binding interactions with the active site of the β-lactamase enzyme, indicating potential for further development as antibiotic agents .

Study 2: Anticancer Activity

A series of pyrimidine derivatives, including those structurally similar to this compound, were tested against various cancer cell lines. The most potent compounds showed significant apoptotic effects, with flow cytometry confirming increased levels of pro-apoptotic markers such as cleaved caspase-3 .

The biological activity of this compound is believed to arise from several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription.
  • Apoptosis Induction : By triggering apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.

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